6-chloro-3-oxo-4H-pyridazine-4-carboxylic acid
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Overview
Description
6-chloro-3-oxo-4H-pyridazine-4-carboxylic acid is a heterocyclic compound that contains a pyridazine ring with a chlorine atom at the 6th position, a keto group at the 3rd position, and a carboxylic acid group at the 4th position. Pyridazine derivatives are known for their wide range of pharmacological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science .
Preparation Methods
The synthesis of 6-chloro-3-oxo-4H-pyridazine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the chlorination of 3-oxo-4H-pyridazine-4-carboxylic acid using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions . Another approach involves the reaction of 3,6-dichloropyridazine with a suitable nucleophile to introduce the carboxylic acid group . Industrial production methods may involve optimized reaction conditions and catalysts to improve yield and purity.
Chemical Reactions Analysis
6-chloro-3-oxo-4H-pyridazine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 6-chloro-3-hydroxy-4H-pyridazine-4-carboxylic acid.
Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and nucleophiles like amines and thiols.
Scientific Research Applications
6-chloro-3-oxo-4H-pyridazine-4-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the production of agrochemicals, such as herbicides and insecticides.
Mechanism of Action
The mechanism of action of 6-chloro-3-oxo-4H-pyridazine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, some pyridazine derivatives inhibit enzymes like phosphodiesterases (PDEs), leading to increased levels of cyclic nucleotides and subsequent physiological effects . The compound may also interact with other proteins and receptors, modulating their activity and resulting in various biological effects .
Comparison with Similar Compounds
6-chloro-3-oxo-4H-pyridazine-4-carboxylic acid can be compared with other similar compounds, such as:
3,6-dichloropyridazine-4-carboxylic acid: This compound has two chlorine atoms at the 3rd and 6th positions and exhibits similar chemical reactivity.
3-chloro-6-oxo-1H-pyridazine-4-carboxylic acid: This compound has a chlorine atom at the 3rd position and a keto group at the 6th position, showing different reactivity patterns.
Pyrrolopyrazine derivatives: These compounds contain a pyrrole and pyrazine ring and exhibit a wide range of biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyridazine derivatives .
Properties
Molecular Formula |
C5H3ClN2O3 |
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Molecular Weight |
174.54 g/mol |
IUPAC Name |
6-chloro-3-oxo-4H-pyridazine-4-carboxylic acid |
InChI |
InChI=1S/C5H3ClN2O3/c6-3-1-2(5(10)11)4(9)8-7-3/h1-2H,(H,10,11) |
InChI Key |
FOGDPJPPRAIAAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=NC(=O)C1C(=O)O)Cl |
Origin of Product |
United States |
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